molecular formula C6H8F3NO B3039965 (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one CAS No. 142503-25-1

(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one

Cat. No. B3039965
CAS RN: 142503-25-1
M. Wt: 167.13 g/mol
InChI Key: OPFMBYIQGSJDOB-ONEGZZNKSA-N
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Description

This compound is an organic molecule with both amine and ketone functional groups . The presence of the trifluoro group suggests that it might have interesting chemical properties due to the high electronegativity of fluorine.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as N,N-dimethylamino ketones have been synthesized using various methods . For instance, one method involves the use of atom transfer radical polymerization .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule.


Chemical Reactions Analysis

The compound, being an amine and a ketone, is likely to undergo a variety of chemical reactions. Amines can act as bases, neutralizing acids to form salts and water . Ketones can undergo a variety of reactions, including nucleophilic addition and reduction .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used as a catalyst, it might facilitate certain chemical reactions by lowering the activation energy .

Safety and Hazards

As with any chemical compound, handling “(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

properties

IUPAC Name

(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO/c1-10(2)4-3-5(11)6(7,8)9/h3-4H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFMBYIQGSJDOB-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832614
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one

CAS RN

127223-93-2
Record name (3E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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